molecular formula C8H8N2O B12907342 Benzofuran-3(2H)-ylidenehydrazine

Benzofuran-3(2H)-ylidenehydrazine

Cat. No.: B12907342
M. Wt: 148.16 g/mol
InChI Key: HOJUGIQUCVYMKR-JXMROGBWSA-N
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Description

Benzofuran-3(2H)-ylidenehydrazine is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-3(2H)-ylidenehydrazine typically involves the condensation of benzofuran-3(2H)-one with hydrazine derivatives. One common method involves the reaction of benzofuran-3(2H)-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-3(2H)-ylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted this compound compounds with various functional groups.

Scientific Research Applications

Benzofuran-3(2H)-ylidenehydrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzofuran-3(2H)-ylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3(2H)-one: A precursor in the synthesis of benzofuran-3(2H)-ylidenehydrazine.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

    Benzothiophene: A sulfur analog of benzofuran with similar structural features.

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(Z)-1-benzofuran-3-ylidenehydrazine

InChI

InChI=1S/C8H8N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4H,5,9H2/b10-7+

InChI Key

HOJUGIQUCVYMKR-JXMROGBWSA-N

Isomeric SMILES

C1/C(=N\N)/C2=CC=CC=C2O1

Canonical SMILES

C1C(=NN)C2=CC=CC=C2O1

Origin of Product

United States

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